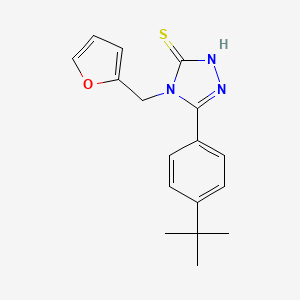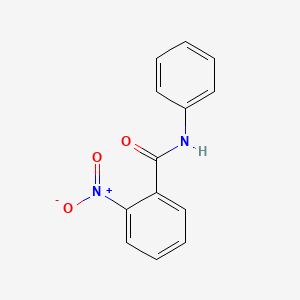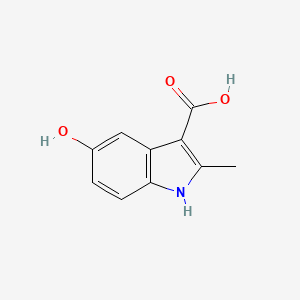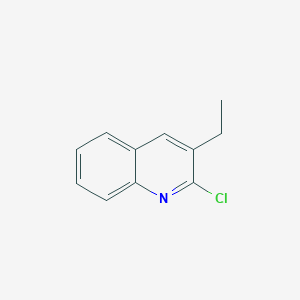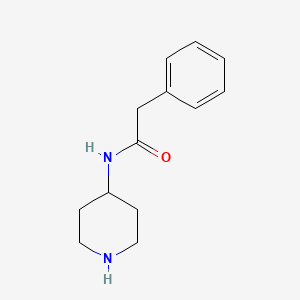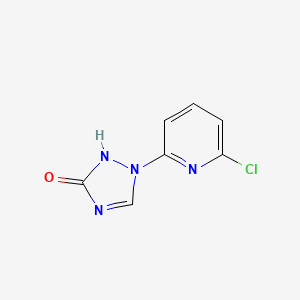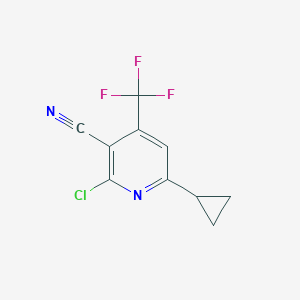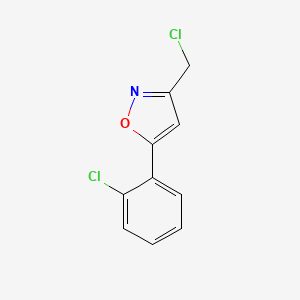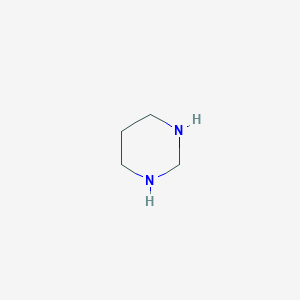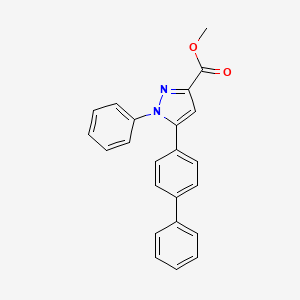
Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate, commonly known as MPPC, is a chemical compound with potential applications in scientific research. MPPC belongs to the class of pyrazole derivatives and has gained significant attention due to its potential pharmacological and biological properties.
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Analysis
Research has delved into the structural and spectral characterization of pyrazole derivatives, highlighting their significance in understanding molecular properties and behaviors. For instance, a study focused on the structural, spectral, and theoretical investigations of a related pyrazole compound, providing insights into its molecular geometry and electronic transitions. Such analyses are foundational for applying these compounds in material science and pharmaceutical research, offering a basis for further synthetic modifications and applications (S. Viveka et al., 2016).
Inhibitory Activities
The potential inhibitory activities of pyrazole derivatives against various biological targets have been a subject of significant interest. For example, fragment-based screening techniques identified a pyrazole derivative as a novel inhibitor of protein kinase B, a key enzyme involved in cell signaling and cancer progression. This discovery underscores the potential of pyrazole compounds in developing new therapeutic agents (G. Saxty et al., 2007).
Antimicrobial and Antioxidant Activities
Pyrazole derivatives have also been synthesized and evaluated for their antimicrobial and antioxidant activities. A study synthesized a series of triazolyl pyrazole derivatives and found that some compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings suggest the utility of pyrazole compounds in developing new antimicrobial and antioxidant agents, which are crucial for addressing drug resistance and oxidative stress-related diseases (Manjunatha Bhat et al., 2016).
Corrosion Inhibition
The application of pyrazole derivatives as corrosion inhibitors for metals in acidic environments has been explored, highlighting their potential in industrial applications. A study investigating the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution found that these compounds effectively prevent corrosion, suggesting their applicability in protecting metal surfaces in industrial processes (M. Yadav et al., 2015).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives for various applications have been extensively studied. Research on new synthetic routes and the structural elucidation of these compounds are crucial for their application in material science, pharmaceuticals, and chemical industries. One study detailed the synthesis and crystal structure of a specific pyrazole derivative, contributing to the understanding of its chemical behavior and potential applications (A. Saeed et al., 2012).
Eigenschaften
IUPAC Name |
methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-27-23(26)21-16-22(25(24-21)20-10-6-3-7-11-20)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWDGHSTDNORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378062 | |
| Record name | Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |
CAS RN |
957320-19-3 | |
| Record name | Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



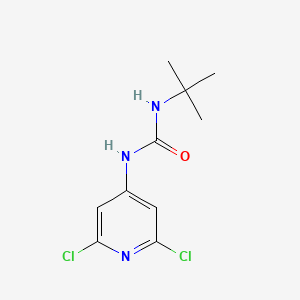
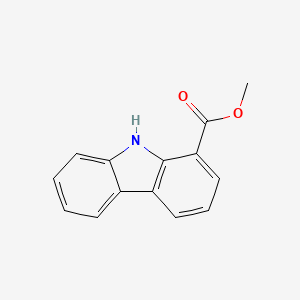
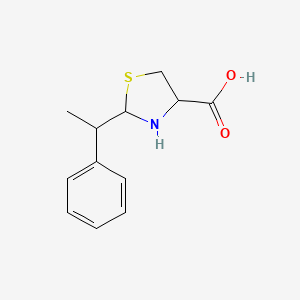
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)
